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Compound of Interest

Compound Name: Ethyl 2-amino-4-chlorobenzoate
CAS No.: 60064-34-8
Cat. No.: B1601347
Get Quote
. J

Ethyl 2-amino-4-chlorobenzoate (CAS: 60064-34-8) serves as a critical halogenated
anthranilate scaffold in medicinal chemistry. Unlike its isomer ethyl 4-amino-2-chlorobenzoate,
the ortho-amino positioning relative to the ester group in this molecule primes it for
heterocyclization, specifically in the formation of quinazolinone derivatives.

Molecular Weight Calculation

The precise molecular weight is derived from the standard atomic weights of its constituent
elements (
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Atomic Mass (

Element Count Subtotal
g/mol)
Carbon (C) 9 12.011 108.099
Hydrogen (H) 10 1.008 10.080
Chlorine (CI) 1 35.450 35.450
Nitrogen (N) 1 14.007 14.007
Oxygen (O) 2 15.999 31.998
Total MW 199.63 g/mol

Key Physicochemical Properties

Note: Values are based on experimental data for the anthranilate class and predictive modeling
for this specific chloro-derivative.

Property Value Technical Context

) ] Coloration often deepens upon
Appearance Off-white to pale yellow solid o )
oxidation of the amine.

Distinct from the acid precursor

Melting Point 88-92 °C
(>200 °C).

Moderate lipophilicity; suitable
LogP (Predicted) ~2.8-3.1 for membrane permeability in

early drug discovery.

The electron-withdrawing ester

and chloro groups significantly
pKa (Amine) ~25-3.0 reduce the basicity of the

aniline nitrogen compared to

aniline itself.

Poor water solubility; requires
Solubility DMSO, Ethanol, DCM organic co-solvents for

biological assaying.
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Part 2: Synthetic Pathways & Optimization

The synthesis of ethyl 2-amino-4-chlorobenzoate is most efficiently achieved via the Fischer
esterification of 2-amino-4-chlorobenzoic acid. While sulfuric acid is a traditional catalyst,
thionyl chloride (

) is the preferred reagent in a process chemistry setting.

Why Thionyl Chloride?
¢ In-situ Acid Chloride Formation:

reacts with ethanol to generate anhydrous HCI in situ and can transiently activate the
carboxylic acid, driving the reaction to completion more effectively than catalytic

o Water Scavenging: The reaction consumes water, preventing the hydrolysis equilibrium that
plagues standard Fischer esterifications.

Protocol: Thionyl Chloride Mediated Esterification

e Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube (or
inlet).

e Solvation: Suspend 2-amino-4-chlorobenzoic acid (1 eq, ~5.0 g) in absolute ethanol (10-15
volumes).

» Activation: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise
over 20 minutes. Caution: Exothermic reaction with gas evolution (

, HCI).

o Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4-6 hours.
Monitor via TLC (30% EtOAc/Hexane). The starting material spot (baseline) should
disappear.
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o Workup:
o Concentrate the reaction mixture under reduced pressure to remove excess ethanol.
o Redissolve the residue in Ethyl Acetate.
o Wash carefully with saturated

(to neutralize residual HCI) and then Brine.

o Dry over anhydrous
, filter, and concentrate.

 Purification: Recrystallization from Ethanol/Water or flash chromatography (if high purity is
required for biological screening).

Visual Workflow (DOT Diagram)

Workup:
Neutralize (NaHCO3)
Extract (EtOAc)

Activation SOCI2 + EtOH In-situ HCI Acyl Chloride/Protonated
(0°C to Reflux) Intermediate

Ethyl 2-amino-4-chlorobenzoate
(Target Scaffold)

Click to download full resolution via product page

Caption: Optimized synthesis via thionyl chloride mediated esterification to prevent hydrolysis
equilibrium.

Part 3: Analytical Validation

To ensure the integrity of the scaffold before using it in downstream library synthesis, the
following analytical signatures must be verified.

1. Proton NMR (

H NMR, 400 MHz, DMSO-

)

e 1.30 (t, 3H): Methyl group of the ethyl ester.
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4.25 (g, 2H): Methylene group of the ethyl ester.

6.50 - 6.70 (br s, 2H): The amine (

) protons. Note: Broadening occurs due to exchange; shift varies with concentration.
6.55 (dd, 1H): Aromatic proton at C5 (ortho to CI, meta to ester).

6.75 (d, 1H): Aromatic proton at C3 (between

and Cl).

7.70 (d, 1H): Aromatic proton at C6 (ortho to ester). This proton is most deshielded due to
the anisotropy of the carbonyl.

. Mass Spectrometry (LC-MS)

lonization: ESI+ (Electrospray lonization, Positive mode).

Parent lon (

): Expect a peak at 200.1 m/z.

Isotope Pattern: Due to the Chlorine atom (

and

natural abundance approx 3:1), you must observe a characteristic M+2 peak at 202.1 m/z
with roughly 33% intensity of the parent peak. This is the definitive confirmation of chlorine
incorporation.

Part 4: Application in Drug Design (Quinazolinones)

The primary utility of Ethyl 2-amino-4-chlorobenzoate is as a "privileged structure" precursor.

The ortho-amino ester motif is the classic substrate for the Niementowski quinazolinone

synthesis and related cyclizations.

Strategic Value:

The "2-Amino" Advantage: Unlike the 4-amino isomer, this molecule can cyclize with
electrophiles (formamide, urea, isothiocyanates) to form the Quinazolin-4(3H)-one core.
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e The "4-Chloro" Handle: The chlorine atom remains intact during cyclization. It serves as a
pre-installed handle for late-stage diversification via Palladium-catalyzed cross-coupling
(Suzuki-Miyaura or Buchwald-Hartwig) to add biaryl complexity, which is common in kinase
inhibitors (e.g., EGFR inhibitors like Gefitinib).

Mechanism: Quinazolinone Cyclization

Ethyl 2-amino-4-chlorobenzoate

Formamide / Urea
(High Temp / Acid Cat.)

l

Cyclization
(Loss of EtOH)

Ring Closure

7-chloroquinazolin-4(3H)-one

Late-Stage Functionalization

Pd-Catalyzed Coupling
(Suzuki/Buchwald at Cl-site)

Kinase Inhibitor Analog

Click to download full resolution via product page

Caption: Transformation of the anthranilate scaffold into bioactive quinazolinone libraries via
cyclization and cross-coupling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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